1-Boc-6-chloroindole 1-Boc-6-chloroindole
Brand Name: Vulcanchem
CAS No.: 323580-68-3
VCID: VC2479793
InChI: InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol

1-Boc-6-chloroindole

CAS No.: 323580-68-3

Cat. No.: VC2479793

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-6-chloroindole - 323580-68-3

Specification

CAS No. 323580-68-3
Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
IUPAC Name tert-butyl 6-chloroindole-1-carboxylate
Standard InChI InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3
Standard InChI Key UEXNCLFRKGJYDV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl

Introduction

Chemical Properties and Structure

1-Boc-6-chloroindole (CAS Number: 323580-68-3) is characterized by specific physical and chemical properties that make it valuable in chemical synthesis.

Physical and Chemical Properties

The compound exhibits the following key properties:

PropertyValue
Molecular FormulaC₁₃H₁₄ClNO₂
Molecular Weight251.71 g/mol
AppearanceWhite to off-white solid
CAS Number323580-68-3
Product FamilyProtein Degrader Building Blocks
SolubilitySoluble in common organic solvents (DCM, THF, etc.)

Structural Features

The molecular structure of 1-Boc-6-chloroindole consists of several key features:

  • An indole core structure (bicyclic aromatic heterocycle)

  • A chlorine substituent at the 6-position of the indole ring

  • A tert-butoxycarbonyl (Boc) protecting group at the nitrogen (N1) position

The Boc protecting group serves a crucial function in organic synthesis by:

  • Protecting the reactive indole nitrogen during synthetic manipulations

  • Improving solubility in organic solvents

  • Enhancing stability during various reaction conditions

  • Directing selectivity in subsequent functionalization reactions

The chlorine substituent at the 6-position provides a reactive site for further transformations, including nucleophilic substitution and cross-coupling reactions, significantly expanding the compound's synthetic utility.

Synthesis Methods

Several synthetic routes have been developed for preparing 1-Boc-6-chloroindole, with the most common approach involving direct protection of commercially available 6-chloroindole.

General Procedure

A typical synthesis involves the reaction of 6-chloroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst:

  • 6-chloroindole is dissolved in an appropriate solvent (typically THF)

  • A catalytic amount of 4-dimethylaminopyridine (DMAP) is added

  • Di-tert-butyl dicarbonate (Boc₂O) is added dropwise at controlled temperature

  • The reaction mixture is stirred at room temperature until completion

This procedure typically yields the desired product in excellent yields (>90%) .

Example Procedure with Specific Conditions

Based on similar N-Boc protection reactions documented in the literature, the synthesis can be performed as follows:

To a solution of 6-chloroindole in THF (50 mL) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and DMAP (0.1 equiv). The reaction mixture is stirred at room temperature (23°C) for several hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give pure 1-Boc-6-chloroindole in high yield .

Applications in Organic Synthesis

1-Boc-6-chloroindole serves as a versatile building block in organic synthesis, finding applications in various fields of chemistry and pharmaceutical development.

As a Synthetic Intermediate

The compound is particularly useful as an intermediate in the synthesis of more complex indole derivatives due to several factors:

  • The Boc protection allows selective functionalization at other positions

  • The chlorine substituent provides a handle for further modifications

  • The indole core is present in numerous bioactive compounds

These properties make 1-Boc-6-chloroindole an important starting material for developing pharmaceutically relevant molecules.

In Cross-Coupling Reactions

The chloro group at the 6-position enables various cross-coupling reactions, particularly:

  • Suzuki-Miyaura coupling with boronic acids and esters

  • Buchwald-Hartwig amination for C-N bond formation

  • Sonogashira coupling for installation of alkyne moieties

These transformations allow for the rapid construction of complex molecular architectures from this relatively simple starting material.

Derivatives and Related Compounds

Several important derivatives of 1-Boc-6-chloroindole have been developed for specific applications:

Boronic Acid Derivatives

1-Boc-6-chloroindole-3-boronic acid pinacol ester (CAS: 1218790-24-9) is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This compound combines the reactive chloro group at the 6-position with a boronic acid functionality at the 3-position, making it highly versatile for sequential functionalization strategies .

Key properties include:

  • Molecular Formula: C₁₉H₂₅BClNO₄

  • Molecular Weight: 377.67 g/mol

  • Applications in palladium-catalyzed cross-coupling reactions

Trifluoroborate Derivatives

Potassium 1-Boc-6-chloroindole-2-trifluoroborate (CAS: 1073468-33-3) represents another important derivative with unique reactivity profiles:

  • Molecular Formula: C₁₃H₁₃BClF₃KNO₂

  • Molecular Weight: 357.61 g/mol

  • Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions

This derivative offers enhanced stability and solubility in various reaction media compared to the corresponding boronic acids, making it valuable for challenging coupling reactions.

Role in Medicinal Chemistry

1-Boc-6-chloroindole and its derivatives play significant roles in pharmaceutical research and development.

As Precursors to Bioactive Compounds

Indole derivatives are prevalent in numerous pharmaceuticals and natural products with diverse biological activities. 1-Boc-6-chloroindole serves as a key precursor in developing compounds with:

  • Anti-inflammatory properties

  • Antibacterial activities

  • Anticancer potential

  • Neurological applications

The ability to selectively functionalize different positions of the indole ring makes this compound particularly valuable in medicinal chemistry for creating structurally diverse compound libraries.

Specific Applications in Drug Development

Research has demonstrated the utility of 6-chloroindole-containing compounds in developing inhibitors of protein-protein interactions. For example:

In the development of p53-Mdm2 inhibitors, the 6-chloroindole moiety forms specific interactions with:

  • Water-mediated interactions with the carbonyl oxygen of protein residues

  • Halogen-π interactions with aromatic rings in the binding pocket

  • Coordination with tightly bound water molecules in the protein structure

These interactions contribute to the binding affinity and specificity of the resulting inhibitors, highlighting the importance of the 6-chloroindole substructure in drug design.

Synthetic Transformations and Reactivity

The reactivity profile of 1-Boc-6-chloroindole enables diverse synthetic transformations.

Chlorooxidation Reactions

Recent research has explored the reactivity of protected indoles, including chlorinated indoles, in chlorooxidation reactions. These transformations can lead to valuable oxindole products:

  • Treatment with tert-butyl hypochlorite (t-BuOCl) can convert protected indoles to chlorinated oxindoles

  • The reaction typically proceeds through radical intermediates

  • The resulting oxindoles are valuable building blocks for pharmaceutical synthesis

N-Deprotection Strategies

The Boc protecting group can be selectively removed under acidic conditions, typically using:

  • Trifluoroacetic acid (TFA) in dichloromethane

  • HCl in dioxane or ethyl acetate

  • Formic acid

This deprotection step is often crucial in synthetic sequences leading to final target molecules, allowing for subsequent functionalization of the indole nitrogen .

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